molecular formula C6H13NS B12356956 3-(Methylsulfanylmethyl)pyrrolidine CAS No. 164666-08-4

3-(Methylsulfanylmethyl)pyrrolidine

Cat. No.: B12356956
CAS No.: 164666-08-4
M. Wt: 131.24 g/mol
InChI Key: DLRXQZPIZMUQQC-UHFFFAOYSA-N
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Description

3-(Methylsulfanylmethyl)pyrrolidine is an organic compound with the molecular formula C6H13NS It features a pyrrolidine ring substituted with a methylsulfanylmethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylsulfanylmethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with methylthiomethyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfanylmethyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Sodium hydroxide, dichloromethane

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(Methylsulfanylmethyl)pyrrolidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Uniqueness: 3-(Methylsulfanylmethyl)pyrrolidine is unique due to the presence of the methylsulfanylmethyl group, which imparts distinct chemical properties such as increased reactivity towards oxidation and substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications .

Properties

CAS No.

164666-08-4

Molecular Formula

C6H13NS

Molecular Weight

131.24 g/mol

IUPAC Name

3-(methylsulfanylmethyl)pyrrolidine

InChI

InChI=1S/C6H13NS/c1-8-5-6-2-3-7-4-6/h6-7H,2-5H2,1H3

InChI Key

DLRXQZPIZMUQQC-UHFFFAOYSA-N

Canonical SMILES

CSCC1CCNC1

Origin of Product

United States

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